

Phenyl(piperidin-4-yl)methanone Hydrochloride: A Comprehensive Spectral Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Benzoylpiperidine hydrochloride*

Cat. No.: B014217

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for phenyl(piperidin-4-yl)methanone hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed spectral information and the methodologies for its acquisition.

Chemical Structure and Properties

IUPAC Name: phenyl(piperidin-4-yl)methanone;hydrochloride[1] Synonyms: **4-Benzoylpiperidine hydrochloride**[1] CAS Number: 25519-80-6[1] Molecular Formula: C₁₂H₁₆ClNO[1] Molecular Weight: 225.72 g/mol [1]

Spectral Data

A complete spectral analysis is crucial for the unambiguous identification and characterization of phenyl(piperidin-4-yl)methanone hydrochloride. The following sections present the available spectral data.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of phenyl(piperidin-4-yl)methanone hydrochloride was obtained, and the key absorption bands are summarized in the table below.

Table 1: FT-IR Spectral Data for Phenyl(piperidin-4-yl)methanone Hydrochloride

Wavenumber (cm ⁻¹)	Assignment
~3400-2500	N-H stretch (secondary amine salt)
~1680	C=O stretch (ketone)
~1600, 1450	C=C stretch (aromatic ring)
~750, 700	C-H bend (monosubstituted benzene)

Note: The broad absorption in the high-wavenumber region is characteristic of the ammonium hydrochloride salt.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds.

Table 2: Raman Spectral Data for Phenyl(piperidin-4-yl)methanone Hydrochloride

Wavenumber (cm ⁻¹)	Assignment
~3060	Aromatic C-H stretch
~1660	C=O stretch (ketone)
~1600	Aromatic C=C stretch
~1000	Aromatic ring breathing mode

Nuclear Magnetic Resonance (NMR) Spectroscopy

No publicly available experimental ¹H NMR and ¹³C NMR data for phenyl(piperidin-4-yl)methanone hydrochloride could be located in the searched resources. The following are predicted peak assignments based on the chemical structure and data from analogous compounds.

Table 3: Predicted ¹H NMR Spectral Data for Phenyl(piperidin-4-yl)methanone Hydrochloride

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~9.0-8.5	br s	2H	N-H ₂ ⁺ (piperidine)
~7.9-7.8	m	2H	Aromatic H (ortho to C=O)
~7.6-7.4	m	3H	Aromatic H (meta and para to C=O)
~3.5-3.3	m	3H	CH (methine) and CH ₂ (axial, adjacent to N)
~3.1-2.9	m	2H	CH ₂ (equatorial, adjacent to N)
~2.2-2.0	m	2H	CH ₂ (axial)
~1.9-1.7	m	2H	CH ₂ (equatorial)

Table 4: Predicted ¹³C NMR Spectral Data for Phenyl(piperidin-4-yl)methanone Hydrochloride

Chemical Shift (ppm)	Assignment
~200	C=O (ketone)
~136	Aromatic C (ipso, attached to C=O)
~133	Aromatic C (para to C=O)
~129	Aromatic C (ortho to C=O)
~128	Aromatic C (meta to C=O)
~45	CH (methine)
~43	CH ₂ (adjacent to N)
~28	CH ₂

Mass Spectrometry

No publicly available experimental mass spectral data for phenyl(piperidin-4-yl)methanone hydrochloride could be located in the searched resources. The expected molecular ion peak for the free base would be at m/z 189.13.

Table 5: Predicted Mass Spectrometry Data for Phenyl(piperidin-4-yl)methanone (Free Base)

m/z	Assignment
189	$[\text{M}]^+$ (Molecular ion)
105	$[\text{C}_6\text{H}_5\text{CO}]^+$ (Benzoyl cation)
84	$[\text{C}_5\text{H}_{10}\text{N}]^+$ (Piperidine fragment)
77	$[\text{C}_6\text{H}_5]^+$ (Phenyl cation)

Experimental Protocols

Detailed experimental protocols are essential for the reproduction of spectral data. The following are generalized procedures for the techniques mentioned above.

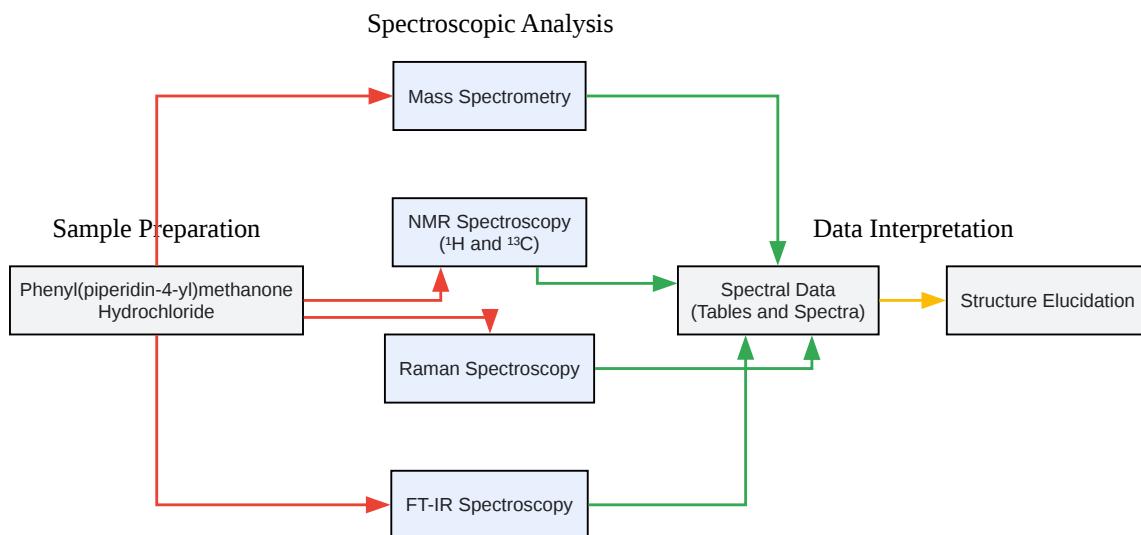
Infrared (IR) Spectroscopy

Instrumentation: Bruker Tensor 27 FT-IR Spectrometer.[\[1\]](#) Sample Preparation: A small amount of the solid phenyl(piperidin-4-yl)methanone hydrochloride was finely ground and intimately mixed with dry potassium bromide (KBr). The mixture was then pressed into a thin, transparent pellet using a hydraulic press.[\[1\]](#) Data Acquisition: The KBr pellet was placed in the sample holder of the FT-IR spectrometer, and the spectrum was recorded over a range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet was also acquired and subtracted from the sample spectrum.

Raman Spectroscopy

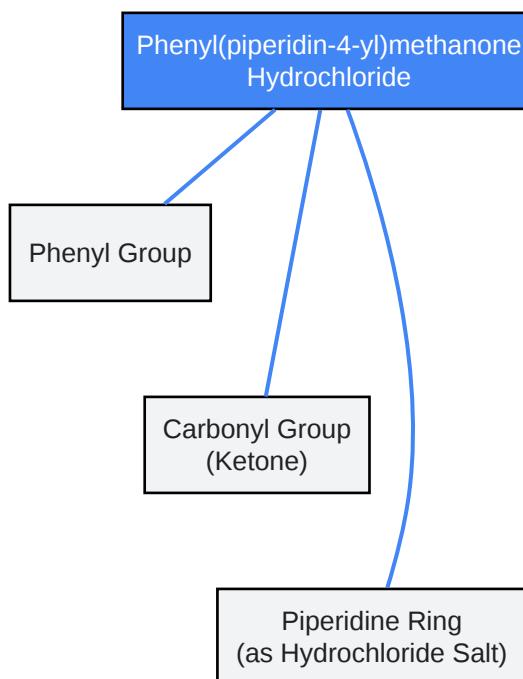
Instrumentation: Bruker MultiRAM Stand Alone FT-Raman Spectrometer.[\[1\]](#) Sample Preparation: A small amount of the solid sample was placed in a glass capillary tube. Data Acquisition: The sample was irradiated with a laser, and the scattered light was collected and analyzed to generate the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol)


Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher). Sample Preparation: Approximately 5-10 mg of phenyl(piperidin-4-yl)methanone hydrochloride was dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube. Data Acquisition: ¹H NMR and ¹³C NMR spectra were acquired using standard pulse sequences. Chemical shifts were referenced to the residual solvent peak.

Mass Spectrometry (General Protocol)

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI). Sample Preparation: For ESI, the sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography. For EI, a small amount of the solid sample was introduced directly into the ion source. Data Acquisition: The mass spectrum was recorded over a suitable mass-to-charge (m/z) range.


Logical Relationships and Workflows

The following diagrams illustrate the general workflow for spectral analysis and a simplified representation of the structural components of phenyl(piperidin-4-yl)methanone hydrochloride.

[Click to download full resolution via product page](#)

A generalized workflow for the spectral analysis of a chemical compound.

[Click to download full resolution via product page](#)

Key structural components of phenyl(piperidin-4-yl)methanone hydrochloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Benzoylpiperidine hydrochloride | C12H16CINO | CID 2724437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Phenyl(piperidin-4-yl)methanone Hydrochloride: A Comprehensive Spectral Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b014217#phenyl-piperidin-4-yl-methanone-hydrochloride-spectral-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com